molecular formula C8H6BrClO B1377574 6-Bromo-2-chloro-3-methylbenzaldehyde CAS No. 1114808-98-8

6-Bromo-2-chloro-3-methylbenzaldehyde

Cat. No.: B1377574
CAS No.: 1114808-98-8
M. Wt: 233.49 g/mol
InChI Key: CIOQTKGPYAYYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-chloro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO. It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring, along with an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-chloro-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-methylbenzaldehyde. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-chloro-3-methylbenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-3-methylbenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in targeted chemical syntheses and research applications .

Properties

IUPAC Name

6-bromo-2-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOQTKGPYAYYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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